

# Diammonium Glycyrrhizinate: A Technical Guide to its Pharmacological Properties and Biochemical Interactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Diammonium Glycyrrhizinate** (DG), a derivative of glycyrrhetic acid from licorice root, is a compound with a significant and diverse pharmacological profile.<sup>[1][2][3][4]</sup> This technical guide provides an in-depth overview of the pharmacological properties and biochemical interactions of DG, focusing on its anti-inflammatory, antiviral, and hepatoprotective effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide summarizes key quantitative data, details experimental methodologies from pertinent studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of DG's mechanisms of action.

## Introduction

**Diammonium Glycyrrhizinate** is the diammonium salt of glycyrrhetic acid, the primary active constituent of the licorice plant (*Glycyrrhiza uralensis*).<sup>[3][4]</sup> It is known by various trade names, including Stronger Neo-Minophagen C (SNMC) and Glycyron.<sup>[1]</sup> DG has garnered considerable attention for its therapeutic potential, particularly in the management of liver diseases, inflammatory conditions, and viral infections.<sup>[1][2]</sup> Its multifaceted mechanism of action involves the modulation of key signaling pathways, interaction with viral proteins, and protection of cellular structures.<sup>[1][2][5]</sup> This guide delves into the core pharmacological and

biochemical aspects of DG, providing a technical foundation for further research and development.

## Pharmacological Properties

### Anti-inflammatory Effects

DG exhibits potent anti-inflammatory properties through several mechanisms. A primary mode of action is the inhibition of the enzyme 11 $\beta$ -hydroxysteroid dehydrogenase type 2 (11 $\beta$ -HSD2), which leads to increased local concentrations of cortisol, enhancing its anti-inflammatory effects.<sup>[1][2]</sup> Furthermore, DG modulates crucial inflammatory signaling pathways.

Biochemical Interactions:

- **NF- $\kappa$ B Pathway:** DG has been shown to inhibit the nuclear factor-kappa B (NF- $\kappa$ B) pathway.<sup>[1][5]</sup> By suppressing the activation and nuclear translocation of NF- $\kappa$ B p65, DG reduces the expression of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, as well as enzymes like COX-2 and iNOS.<sup>[1][6]</sup> This inhibitory effect has been observed in various models, including neuroinflammation and ulcerative colitis.<sup>[5][6][7]</sup>
- **MAPK Pathway:** DG also regulates the mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[5][8]</sup> Studies have demonstrated that DG can decrease the phosphorylation of key MAPK proteins like ERK, p38, and JNK in response to inflammatory stimuli.<sup>[5][7]</sup> This modulation contributes to the suppression of inflammatory responses.
- **HMGB1/NLRP3 Cascade:** In the context of *Mycobacterium tuberculosis*-induced inflammation, DG has been found to mitigate the inflammatory response by suppressing the activation of the HMGB1/NF- $\kappa$ B/NLRP3 signaling cascade.<sup>[9]</sup>

## Antiviral Activity

DG possesses broad-spectrum antiviral activity against a range of viruses, including human coronaviruses (HCoV-OC43, HCoV-229E, and SARS-CoV-2), pseudorabies virus (PrV), and porcine parvovirus (PPV).<sup>[10][11][12]</sup>

Biochemical Interactions:

- Inhibition of Viral Entry: A key antiviral mechanism of DG is the interruption of viral entry into host cells.[10][13] For coronaviruses, DG has been shown to bind to a conserved hydrophobic pocket of the receptor-binding domain (RBD) on the viral spike protein.[10][13][14] This interaction blocks the binding of the spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby preventing viral entry.[14][15]
- Inhibition of Viral Replication: DG has also been reported to inhibit the replication of various viruses.[1][15] While the precise mechanisms can vary between viruses, this often involves interference with viral life cycle processes within the host cell.

## Hepatoprotective Effects

DG is widely recognized for its hepatoprotective properties and is used clinically for conditions like chronic hepatitis and liver fibrosis.[1][16][17]

Biochemical Interactions:

- Membrane Stabilization and Enzyme Modulation: DG helps to stabilize hepatocyte membranes, preventing the leakage of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3] It also modulates the levels of these enzymes, contributing to the overall improvement of liver function.[3]
- Antioxidant Activity: DG can reduce hepatotoxicity by scavenging free radicals, thereby mitigating oxidative stress-induced liver damage.[3][4]
- Immune Regulation: In models of T-cell-mediated fulminant hepatitis, DG has been shown to protect the liver by increasing the production of the anti-inflammatory cytokine IL-10 and the hepatocyte-protective cytokine IL-6.[18] It can also mitigate liver injury by inhibiting the proliferation of NKT cells and promoting the proliferation of regulatory T cells (Tregs).[17][19]
- Modulation of Gut Microbiota and Bile Acid Signaling: DG has been shown to ameliorate obesity and related liver steatosis by modulating the gut microbiota and the Farnesoid X receptor (FXR) signaling pathway, which is involved in bile acid metabolism.[20]

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on **Diammonium Glycyrrhizinate**.

Table 1: Antiviral Activity of **Diammonium Glycyrrhizinate**

| Virus      | Cell Line | Assay   | Parameter | Value           | Reference                                 |
|------------|-----------|---------|-----------|-----------------|-------------------------------------------|
| HCoV-OC43  | HCT-8     | qRT-PCR | EC50      | 360 ± 21 µg/mL  | <a href="#">[10]</a>                      |
| HCoV-229E  | Huh-7     | qRT-PCR | EC50      | 277 ± 4 µg/mL   | <a href="#">[10]</a>                      |
| SARS-CoV-2 | Vero E6   | qRT-PCR | EC50      | 115 - 391 µg/mL | <a href="#">[10]</a> <a href="#">[13]</a> |

Table 2: Effects of **Diammonium Glycyrrhizinate** on Inflammatory Markers

| Model                                         | Treatment                    | Marker                          | Effect                                                          | Reference            |
|-----------------------------------------------|------------------------------|---------------------------------|-----------------------------------------------------------------|----------------------|
| Aβ(1-42)-induced neuroinflammation (in vitro) | DG (0.001 mg/mL) + Aβ(1-42)  | TNF-α, COX-2, iNOS, IL-1β mRNA  | Significant decrease                                            | <a href="#">[6]</a>  |
| Aβ(1-42)-induced neuroinflammation (in vivo)  | DG (10 mg/kg/day) + Aβ(1-42) | TNF-α, COX-2, iNOS, IL-1β mRNA  | Significant decrease                                            | <a href="#">[6]</a>  |
| Spinal cord ischemia-reperfusion (rats)       | DG (20 mg/kg)                | NF-κB p65 expression inhibition | 15.40% (3h),<br>20.17% (24h),<br>19.28% (72h),<br>11.11% (168h) | <a href="#">[21]</a> |
| Spinal cord ischemia-reperfusion (rats)       | DG (20 mg/kg)                | Neuron apoptosis inhibition     | 27.79% (3h),<br>27.23% (24h),<br>13.08% (72h),<br>26.74% (168h) | <a href="#">[21]</a> |

Table 3: Hepatoprotective Effects of **Diammonium Glycyrrhizinate**

| Model                                   | Treatment             | Parameter                                    | Effect                                             | Reference |
|-----------------------------------------|-----------------------|----------------------------------------------|----------------------------------------------------|-----------|
| CCl4-induced acute liver injury (mice)  | Baicalin-DG Micelles  | Serum ALT and AST                            | Significant reduction compared to individual drugs | [22][23]  |
| Concanavalin A-induced hepatitis (mice) | DG (75 and 200 mg/kg) | Serum ALT and AST                            | Significant decrease                               | [19]      |
| Alcohol-induced liver injury (mice)     | DG                    | Liver injury, inflammation, lipid deposition | Significant alleviation                            | [24]      |

## Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the pharmacological properties of **Diammonium Glycyrrhizinate**.

### In Vitro Antiviral Assays

- Cell Culture and Virus Infection:
  - Appropriate cell lines (e.g., HCT-8, Huh-7, Vero E6) are cultured in suitable media supplemented with fetal bovine serum and antibiotics.
  - Cells are seeded in multi-well plates and infected with the virus of interest at a specific multiplicity of infection (MOI).
  - **Diammonium Glycyrrhizinate** is added at various concentrations before, during, or after viral infection to determine its effect on different stages of the viral life cycle.[10][12]
- Quantitative Real-Time PCR (qRT-PCR):
  - Total RNA is extracted from infected cells at a designated time post-infection.

- Reverse transcription is performed to synthesize cDNA.
- qRT-PCR is carried out using primers and probes specific to a viral gene to quantify the amount of viral RNA.
- The 50% effective concentration (EC50) is calculated based on the dose-dependent reduction in viral RNA levels.[5][7][10]
- Plaque Reduction Assay:
  - Cell monolayers are infected with the virus in the presence of varying concentrations of DG.
  - After an incubation period to allow for viral attachment, the inoculum is removed, and the cells are overlaid with a medium containing agar or methylcellulose to restrict virus spread.
  - After a further incubation period, the cells are fixed and stained to visualize plaques (zones of cell death).
  - The number of plaques is counted, and the concentration of DG that inhibits plaque formation by 50% is determined.[11]

## In Vivo Animal Models

- Model of Neuroinflammation:
  - Alzheimer's disease-like pathology is induced in mice by bilateral hippocampal injection of A $\beta$ (1-42) peptide.
  - Mice are treated with **Diammonium Glycyrrhizinate** (e.g., 10 mg/kg, intraperitoneally) for a specified duration.
  - Behavioral tests (e.g., Morris water maze) are conducted to assess cognitive function.
  - At the end of the experiment, brain tissues are collected for histological and biochemical analysis.[5][7]
- Model of Hepatitis:

- Acute liver injury is induced in mice by intraperitoneal injection of Concanavalin A or carbon tetrachloride (CCl<sub>4</sub>).[\[17\]](#)[\[22\]](#)[\[23\]](#)
- Mice are pre-treated with DG at different doses before the induction of liver injury.
- Blood samples are collected to measure serum levels of ALT and AST.
- Liver tissues are harvested for histopathological examination (e.g., H&E staining) and analysis of inflammatory markers.[\[17\]](#)[\[19\]](#)[\[23\]](#)

## Biochemical Assays

- Western Blotting:
  - Proteins are extracted from cells or tissues and their concentrations are determined.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
  - The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, NF-κB p65, COX-2).
  - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Enzyme-Linked Immunosorbent Assay (ELISA):
  - Used to measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples.
  - A microplate is coated with a capture antibody specific to the cytokine of interest.
  - Samples and standards are added to the wells, followed by a detection antibody.

- A substrate is added to produce a colorimetric signal, which is proportional to the amount of cytokine present.[16]
- Surface Plasmon Resonance (SPR) Assay:
  - Used to study the binding interaction between DG and viral proteins in real-time.
  - A viral protein (e.g., SARS-CoV-2 RBD) is immobilized on a sensor chip.
  - Different concentrations of DG are flowed over the chip surface.
  - The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface, allowing for the determination of binding kinetics.[13]

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by **Diammonium Glycyrrhizinate** and a typical experimental workflow for its evaluation.



Figure 1. Anti-Inflammatory Signaling Pathways Modulated by DG

[Click to download full resolution via product page](#)

Caption: DG inhibits inflammation by suppressing the MAPK and NF-κB signaling pathways.



Figure 2. Antiviral Mechanism of DG Against Coronaviruses

[Click to download full resolution via product page](#)

Caption: DG blocks coronavirus entry by binding to the spike protein's RBD.



Figure 3. Workflow for Evaluating Hepatoprotective Effects of DG

[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the hepatoprotective effects of DG *in vivo*.

## Drug Interactions and Other Considerations

**Diammonium Glycyrrhizinate** can interact with other medications. It may enhance the effects of corticosteroids, and caution is advised when co-administered with potassium-sparing diuretics due to the risk of hypokalemia.<sup>[1]</sup> DG can also inhibit certain cytochrome P450 enzymes, potentially affecting the metabolism of drugs like warfarin and statins.<sup>[1][25]</sup> Furthermore, studies have shown that DG can influence the expression and activities of UDP-glucuronosyltransferases (UGTs), which are involved in the metabolism of various drugs.<sup>[26]</sup> These potential interactions should be carefully considered in both research and clinical settings.

## Conclusion

**Diammonium Glycyrrhizinate** is a pharmacologically active compound with well-documented anti-inflammatory, antiviral, and hepatoprotective properties. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways like NF-κB and MAPK, direct interaction with viral proteins to inhibit cellular entry, and the regulation of immune responses to protect against liver injury. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic

potential of DG. The visualization of its biochemical interactions and experimental workflows aims to facilitate a clearer understanding for researchers and drug development professionals, encouraging continued exploration of this promising natural compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Diammonium glycyrrhizinate used for? [synapse.patsnap.com]
- 2. Diammonium Glycyrrhizinate [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Diammonium Glycyrrhizinate | C42H68N2O16 | CID 656656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diammonium glycyrrhizinate attenuates A $\beta$ (1-42) -induced neuroinflammation and regulates MAPK and NF- $\kappa$ B pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diammonium Glycyrrhizinate Attenuates A $\beta$ 1–42-Induced Neuroinflammation and Regulates MAPK and NF- $\kappa$ B Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. francis-press.com [francis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral effect of diammonium glycyrrhizinate and lithium chloride on cell infection by pseudorabies herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Effect of Diammonium Glycyrrhizinate on Cell Infection by Porcine Parvovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]
- 16. Hepatoprotective effect of diammonium glycyrrhizinate in the treatment of pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Diammonium glycyrrhizinate, a component of traditional Chinese medicine Gan-Cao, prevents murine T-cell-mediated fulminant hepatitis in IL-10- and IL-6-dependent manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Diammonium Glycyrrhizinate Ameliorates Obesity Through Modulation of Gut Microbiota-Conjugated BAs-FXR Signaling [frontiersin.org]
- 21. [Research on the influence of diammonium glycyrrhizinate on the expression of NF-kappaB and neuron apoptosis after spinal cord ischemia-reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diammonium Glycyrrhizinate-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - ProQuest [proquest.com]
- 23. Diammonium Glycyrrhizinate-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diammonium glycyrrhizinate ameliorates alcohol-induced liver injury by reducing oxidative stress, steatosis, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of diammonium glycyrrhizinate on pharmacokinetics of omeprazole by regulating cytochrome P450 enzymes and plasma protein binding rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of diammonium glycyrrhizinate on hepatic and intestinal UDP-Glucuronosyltransferases in rats: Implication in herb-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diammonium Glycyrrhizinate: A Technical Guide to its Pharmacological Properties and Biochemical Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155437#pharmacological-properties-and-biochemical-interactions-of-diammonium-glycyrrhizinate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)